2,3-Dinor-6-oxoprostaglandin F1alpha
Overview
Description
2,3-Dinor-6-oxoprostaglandin F1alpha is a prostanoid, a type of compound derived from prostaglandins. It is characterized by the absence of two methylenes in the carboxyalkyl chain and the presence of an oxo group at the 6-position . This compound is a metabolite and plays a role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is primarily synthesized for research purposes rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dinor-6-oxoprostaglandin F1alpha undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions depend on the desired modification of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxo derivatives, while reduction could result in various hydroxy derivatives .
Scientific Research Applications
2,3-Dinor-6-oxoprostaglandin F1alpha has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dinor-6-oxoprostaglandin F1alpha involves its interaction with specific molecular targets and pathways. As a metabolite, it participates in the prostaglandin signaling pathways, influencing various physiological processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F1alpha: The parent compound from which 2,3-Dinor-6-oxoprostaglandin F1alpha is derived.
2,3-Dinor-6-keto-PGF1alpha: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to the specific modifications in its structure, including the absence of two methylenes and the presence of an oxo group at the 6-position . These structural differences confer distinct biological properties and research applications compared to similar compounds .
Properties
IUPAC Name |
5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-4-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-2-3-4-5-12(19)6-8-14-15(17(22)11-16(14)21)10-13(20)7-9-18(23)24/h6,8,12,14-17,19,21-22H,2-5,7,9-11H2,1H3,(H,23,24)/b8-6+/t12-,14+,15+,16+,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKGWNLXBRCUCF-NLOSNHEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)CCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314213 | |
Record name | 2,3-Dinor-6-keto-PGF1α | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64700-71-6 | |
Record name | 2,3-Dinor-6-keto-PGF1α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64700-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dinor-6-ketoprostaglandin F1alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dinor-6-keto-PGF1α | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dinor-6-oxoprostaglandin F1alpha | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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